molecular formula C11H13ClN2O2 B3370661 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide CAS No. 502989-57-3

2-(2-chloroacetamido)-N-methyl-2-phenylacetamide

Cat. No.: B3370661
CAS No.: 502989-57-3
M. Wt: 240.68 g/mol
InChI Key: HZDLPDXDCXPVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-chloroacetamido)benzoic acid” is a compound with the CAS Number: 14422-49-2 . It is used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloroacetyl chloride with m-amino benzoic acid, followed by refluxing with 2-mercaptobenzimidazole . Another method involves the reaction of 2-(2-halogenacetamido)benzophenones with hexamethylenetetramine .


Chemical Reactions Analysis

The reaction of 2-(2-halogenacetamido)benzophenones with hexamethylenetetramine (hexamine) has been described for the synthesis of 1,4-benzodiazepines . The reaction mechanism involves hexamine reacting with alkyl halides to form intermediate complex salts .


Physical and Chemical Properties Analysis

The related compound “2-Chloroacetamide” is a colorless solid, although older samples appear yellow. It has a characteristic odor and is readily soluble in water .

Scientific Research Applications

Organic Synthesis

A study by Janardhan et al. (2014) highlighted the use of 2-chloro-N-phenylacetamide derivatives as electrophilic building blocks in the synthesis of thiazolo[3,2-a]pyrimidinones. The synthesis process involves ring annulation, where the title compound facilitates the formation of these fused ring structures, confirming their structure through analytical, spectral studies, and X-ray crystallography Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á. (2014). Tetrahedron Letters.

Antiviral Applications

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative from a 2-chlorophenyl-acetamide base and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, with a marked decrease in viral load and increased survival rates in infected mice Ghosh, J., Swarup, V., Saxena, A., Das, S., Hazra, A., Paira, P., Banerjee, S., Mondal, N. B., & Basu, A. (2008). International Journal of Antimicrobial Agents.

Environmental Toxicology

Research by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The study provided insights into the metabolic pathways of various chloroacetamide herbicides, including those structurally related to 2-chloroacetamides, revealing differences in the metabolism between human and rat liver enzymes, which could have implications for understanding the toxicological impact of these substances on humans Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000). Environmental Health Perspectives.

Anticancer Research

Karaburun et al. (2018) investigated the synthesis and anticancer activity of some 1H-inden-1-one substituted (heteroaryl)acetamide derivatives. The study involved reacting 2-chloroacetamides with specific substrates to produce compounds with potential anticancer activity, with certain derivatives exhibiting significant growth inhibition against various cancer cell lines. This research signifies the role of 2-chloroacetamides in developing new anticancer agents Karaburun, A., GUNDOGDU-KARABURUN, N., Yurttaş, L., Kayağil, I., & Demirayak, Ş. (2018). Letters in Drug Design & Discovery.

Mechanism of Action

While the specific mechanism of action for “2-(2-chloroacetamido)-N-methyl-2-phenylacetamide” is not available, local anesthetics, which are structurally similar, act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

Safety and Hazards

“2-Chloroacetamide” is toxic, irritates eyes and skin, and may cause an allergic reaction. It is suspected of reproductive toxicity and teratogenicity .

Future Directions

The advancement of multi-potent and efficient antimicrobial agents is crucial to overcome the increased multi-drug resistance of bacteria and fungi. Cancer, which remains as one of the primary causes of deaths and is commonly treated by chemotherapeutic agents, is also in need of novel and efficacious agents to treat resistant cases .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-methyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-13-11(16)10(14-9(15)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDLPDXDCXPVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloroacetamido)-N-methyl-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chloroacetamido)-N-methyl-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chloroacetamido)-N-methyl-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-chloroacetamido)-N-methyl-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chloroacetamido)-N-methyl-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-chloroacetamido)-N-methyl-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.